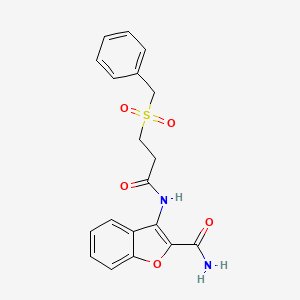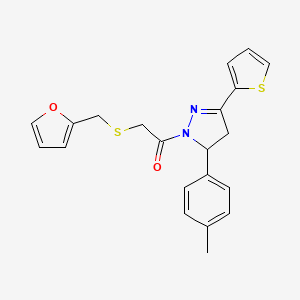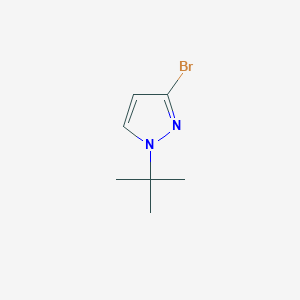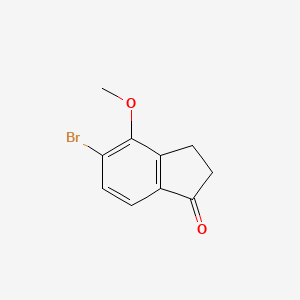
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole typically involves multiple steps. In one study, the process began with the conversion of phenyl acetic acid into an ester, followed by the formation of hydrazide and cyclization in the presence of carbon disulfide to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides were prepared and reacted with the oxadiazole thiol to obtain the target compounds . Another study synthesized a novel compound by reacting a 1,3,4-oxadiazole derivative with N-phenyl-2-chloro-acetamide . The third paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole, which were then evaluated for their anticancer properties .
Molecular Structure Analysis
The structure of these compounds is confirmed using various spectral techniques. In the case of the N-substituted derivatives, spectral techniques such as NMR were used to confirm the structures . The NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided detailed insights into the molecular structure, including the assignment of 1H and 13C NMR signals and the determination of tautomeric ratios of isomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are crucial for the formation of the 1,3,4-oxadiazole ring and the subsequent attachment of various substituents. The reactions typically involve cyclization, substitution, and condensation steps under specific conditions, such as the use of DMF and NaH or the presence of absolute ethanol and potassium hydroxide .
Physical and Chemical Properties Analysis
While the papers provided do not give extensive details on the physical and chemical properties of "N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide," they do describe the characterization of similar compounds. These characterizations include LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . The biological activity of these compounds is also a significant aspect of their chemical properties, with some showing activity against enzymes like acetylcholinesterase and lipoxygenase , and others displaying cytotoxicity against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activities
A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, explored their synthesis and biological activities. These compounds demonstrated varying degrees of antimicrobial effectiveness against selected microbial species. The research highlighted the potential of these compounds in developing new antimicrobial agents with reduced toxicity, except for specific derivatives which showed higher cytotoxicity (Samreen Gul et al., 2017).
Antiprotozoal Agents
Another study focused on quinoxaline-based 1,3,4-oxadiazoles, related to the core structure of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, for their antimicrobial and antiprotozoal activities. The synthesized compounds were evaluated for their effectiveness against bacterial, fungal, and Trypanosoma cruzi infections, revealing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests a potential for further exploration in antiprotozoal drug development (N. Patel et al., 2017).
Pharmacological Evaluation for Toxicity and Anti-inflammatory Actions
Research into 1,3,4-oxadiazole and pyrazole derivatives, including molecules similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, investigated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. These compounds showed binding and moderate inhibitory effects across assays, highlighting their pharmacological potential and the importance of further biological screening for various therapeutic applications (M. Faheem, 2018).
Anti-bacterial Study
A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the chemical structure , demonstrated moderate to significant anti-bacterial activity. This work contributes to the growing body of research on the development of new anti-bacterial agents from 1,3,4-oxadiazole derivatives (H. Khalid et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-8(17)13-12-15-14-11(20-12)9-4-6-10(7-5-9)21(18,19)16(2)3/h4-7H,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFUIXILMDWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)




![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)
![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)